
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one” is a chemical compound with the CAS Number: 221692-28-0 . It has a molecular weight of 237.69 . The IUPAC name for this compound is 6-(chloroacetyl)-1-methyl-3,4-dihydro-2(1H)-quinolinone .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a primary amine with chloroacetyl chloride . For example, the synthesis of Lidocaine, a member of the Caine family of pharmaceutical local anesthetics, involves the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . The intermediate is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNO2/c1-14-10-4-2-9 (11 (15)7-13)6-8 (10)3-5-12 (14)16/h2,4,6H,3,5,7H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it can form esters and amides due to the presence of the acyl chloride group . It can also react with amines to form other linkages .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
Antibacterial and Antihypertensive Activities
Compounds related to 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one, such as tetrahydroquinoline derivatives, have been reported for their antibacterial, antiarrhythmic, and antihypertensive activities. These compounds are utilized in synthesizing tricyclic systems, showcasing potential in developing treatments for various conditions (Soriano-garcia et al., 2000).
Synthesis of Heterocyclic Compounds
The chemical serves as a precursor in synthesizing new derivatives of the quinazolin-4-one moiety, indicating its role in the creation of novel heterocyclic compounds with potential pharmaceutical applications. This process involves a series of reactions starting from anthranilic acid, leading to the synthesis of various hydrazones derivatives, showcasing the versatility of this compound related compounds in drug development (Hiba Ameen AL-ALAAF & M. Al-iraqi, 2021).
Tubulin-Polymerization Inhibitors
Research on modifying the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. This highlights the compound's application in cancer therapy by disrupting microtubule formation, leading to cell cycle arrest and potential tumor growth inhibition (Xiao-Feng Wang et al., 2014).
Corrosion Inhibition
Quinazoline derivatives, similar in structure to the compound , have been studied for their corrosion inhibition properties on mild steel in acidic media. These studies suggest potential applications in materials science, particularly in protecting metals from corrosion, demonstrating the compound's versatility beyond pharmaceuticals (C. Kumar et al., 2020).
Safety and Hazards
The compound is classified as dangerous. It has hazard statements H302, H315, H318, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as colchicine and its derivatives, are known to bind to tubulin . Tubulin is a globular protein and is the main component of microtubules in cells .
Mode of Action
If we consider the action of structurally similar compounds, they generally inhibit the polymerization of tubulin into microtubules, disrupting the dynamics of the microtubule network within the cell . This disruption can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that it may affect the microtubule dynamics and related pathways, leading to cell cycle arrest and apoptosis .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
6-(2-chloroacetyl)-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-8-4-7(10(15)5-12)2-3-9(8)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMNIXLVHVXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)CCl)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2605932.png)
![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)
![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)


![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)
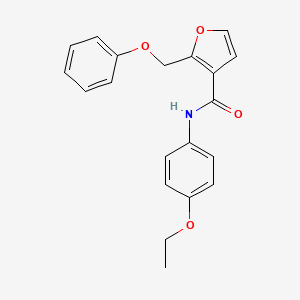
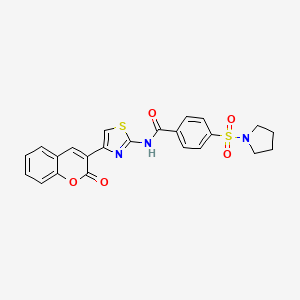
![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)
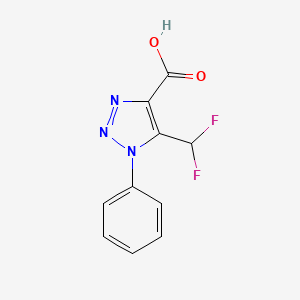
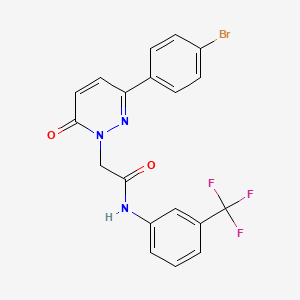
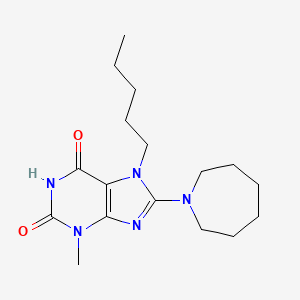
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylpropanamide](/img/structure/B2605954.png)
